2-Chloroquinoline-6-carboxylic acid

Descripción general

Descripción

2-Chloroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloroquinoline-6-carboxylic acid is a compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Synthesis

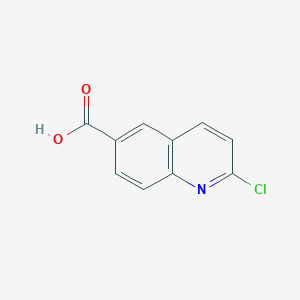

This compound features a chlorine atom at the 2-position and a carboxylic acid group at the 6-position of the quinoline ring. The synthesis of this compound typically involves methods such as Vilsmeier–Haack reaction and aromatic nucleophilic substitution, which allow for the introduction of various substituents to enhance biological activity .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated various derivatives of quinoline compounds against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed inhibition zones comparable to standard antibiotics such as amoxicillin, suggesting potential as antibacterial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 12.00 ± 0.00 |

| This compound | S. aureus | 11.00 ± 0.03 |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Recent studies have focused on designing inhibitors targeting the main protease (M Pro) and papain-like protease (PL Pro) of the virus. Compounds derived from 2-chloroquinoline demonstrated low cytotoxicity while effectively inhibiting these proteases in the nanomolar range .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| C10 | M Pro | 820 |

| C10 | PL Pro | 350 |

Anticancer Activity

The anticancer potential of this compound has been explored through its interaction with various cancer cell lines. Molecular docking studies indicated strong binding affinities to key targets involved in cancer progression, including topoisomerase IIβ and DNA gyrase B, with predicted binding energies ranging from -6.4 to -7.3 kcal/mol .

Case Studies

- Antibacterial Efficacy : A study synthesized several derivatives of quinoline and evaluated their antibacterial effects against multiple strains. The findings revealed that compounds with specific substitutions at the quinoline ring exhibited enhanced activity against resistant bacterial strains .

- Antiviral Development : In the context of COVID-19 research, derivatives of 2-chloroquinoline were designed to inhibit viral proteases, showcasing promising results in biochemical assays that could lead to effective therapeutic agents against SARS-CoV-2 .

Toxicity and Safety Profile

Toxicity assessments using predictive models indicated that derivatives of this compound exhibit low toxicity profiles across various parameters including hepatotoxicity and mutagenicity, making them suitable candidates for further pharmacological development .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Medicinal Chemistry

2-Chloroquinoline-6-carboxylic acid is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds derived from this acid have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have been evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : The quinoline scaffold is known for its anticancer properties. Research indicates that modifications of this compound can enhance its efficacy against tumor cells .

- Anti-inflammatory Effects : Some derivatives have been studied for their potential to inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Derivative | Target Pathogen/Condition |

|---|---|---|

| Antibacterial | 2-Chloroquinoline-6-carboxamide | E. coli, S. aureus |

| Antifungal | This compound | Aspergillus niger |

| Anticancer | 2-(Substituted) quinolines | Various cancer cell lines |

| Anti-inflammatory | This compound | Inflammatory models |

Agricultural Chemistry

In agricultural chemistry, this compound has been employed in the formulation of agrochemicals. Its derivatives are used to develop effective pesticides and herbicides due to their ability to disrupt biochemical processes in pests while being less harmful to crops.

- Pesticide Development : Research has indicated that compounds derived from this acid can serve as effective agents against agricultural pests, promoting sustainable farming practices .

Material Science

The compound is also utilized in material science for developing novel materials with enhanced properties:

- Polymer Synthesis : Incorporating this compound into polymer matrices can improve chemical resistance and durability, making it suitable for coatings and other applications .

- Nanomaterials : Its derivatives are being explored in the synthesis of nanomaterials that exhibit unique optical and electronic properties.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical methods:

- Detection and Quantification : It aids in detecting and quantifying substances in complex mixtures, facilitating quality control in pharmaceuticals and other industries .

Biochemical Research

The compound plays a crucial role in biochemical research:

- Enzyme Inhibition Studies : It is used to explore enzyme inhibition mechanisms, contributing to the understanding of metabolic pathways and the development of new therapeutic strategies .

Case Study 1: Antimicrobial Activity Evaluation

A study investigated the antimicrobial properties of several derivatives of this compound against common bacterial strains. The results showed that certain modifications significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel quinoline derivatives from this compound demonstrated promising results in inhibiting cancer cell proliferation in vitro. These findings suggest potential pathways for developing new anticancer drugs.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 2-Chloro Position

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, and sulfur nucleophiles.

Key Reactions:

-

Amination :

Reaction with primary or secondary amines (e.g., pyrrolidine, piperidine) at elevated temperatures (90°C) in polar aprotic solvents yields 2-aminoquinoline derivatives . For example:Yields typically exceed 85% with microwave-assisted heating .

-

Alkoxydehalogenation :

Substitution with sodium methoxide in methanol produces 2-methoxyquinoline-6-carboxylic acid. This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing carboxylic acid group .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 6 participates in classical transformations:

Common Derivatives:

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazoloquinolines :

Reaction with hydrazine hydrate at 120°C yields 1H-pyrazolo[3,4-b]quinoline-6-carboxylic acid via cyclization : -

Chromenone Derivatives :

Knoevenagel condensation with 4-hydroxycoumarin in the presence of L-proline forms pyrano[3,2-c]chromenone hybrids .

Metalation and Cross-Coupling

Directed ortho-metalation (DoM) at position 7 or 8 enables further functionalization:

-

Lithiation :

Treatment with LDA at −78°C followed by electrophilic quenching (e.g., CO

, aldehydes) introduces substituents at the meta position relative to the carboxylic acid . -

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with arylboronic acids replaces the chlorine atom at position 2, forming biarylquinoline derivatives .

Reductive Transformations

Propiedades

IUPAC Name |

2-chloroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQOQVWVODTTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588430 | |

| Record name | 2-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849996-80-1 | |

| Record name | 2-Chloroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.